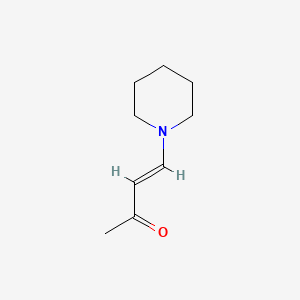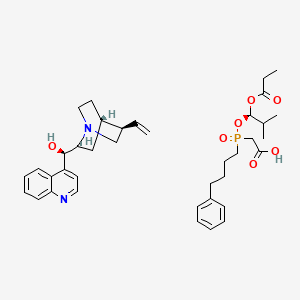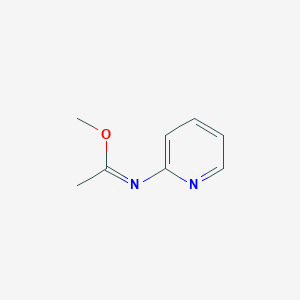
Ceramide trihexosides
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceramide trihexosides are a type of sphingolipid, which are important intermediates in the biosynthesis of complex sphingolipids . They are particularly central to many sphingolipid pathways . Many patients with Fabry disease excrete ceramide trihexosides in their urine .
Synthesis Analysis
Ceramide synthase 6 (CerS6) is one of the six members of the ceramide synthase gene family in humans . Ceramides and dihydroceramides are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate .
Molecular Structure Analysis
Ceramides are a class of sphingolipids that consist of a long-chain or sphingoid base linked to a fatty acid via an amide bond . They are essential intermediates in the biosynthesis and metabolism of all sphingolipids .
Chemical Reactions Analysis
Ceramide production is complex and involves at least three pathways . Biosynthesis de novo takes place in the endoplasmic reticulum with palmitoyl-CoA and serine as the precursors for an intermediate form of long-chain base component, sphinganine, which is then converted to ceramide .
Physical And Chemical Properties Analysis
Ceramides are a class of sphingolipids which are implicated in skin disorders, obesity, and other metabolic diseases . They are signaling molecules involved in diverse cellular functions, from control of the cell cycle to degradation of plasma membrane proteins .
Wissenschaftliche Forschungsanwendungen
Clinical Applications in Biomolecular Analysis
Ceramide trihexosides can be analyzed in dried blood spots by LC/MS/MS . A unique monophasic extraction system coupled with LC/MS/MS was developed to reduce matrix effects for sphingolipid analysis . This method has demonstrated comparable precision and accuracy to traditional sphingolipid assays and can be used to monitor lipid profile in research and clinical applications .
Role in Sphingolipid Metabolism
Ceramide trihexosides are involved in the sphingolipid metabolic pathway . Abnormal metabolism of these compounds is associated with lysosomal storage diseases (LSDs) such as Gaucher, Fabry, Tay-Sachs, and Krabbe .
Use in Cosmetic and Pharmaceutical Industries
Ceramides, which include ceramide trihexosides, have been widely acknowledged in the cosmetic and pharmaceutical industries . They are used in various applications as therapeutic agents .
Role in Cell Molecular Functions
Many organisms ranging from microbes to higher-order mammals natively use metabolism to produce sphingolipids, including ceramides and their derivatives, to support cell molecular functions . Sphingolipids are present in the cell membranes of mammals, plants, and yeast to maintain membrane morphology .
Potential in Biobased-Ceramide Production
The biosynthesis of ceramides, including ceramide trihexosides, is an attractive alternative to current commercial methods . The advances in this area demonstrate the untapped potential for the further development of synthetic pathways to enhance biobased-ceramide production .
Role in Cell Death and Therapeutic Efficacy
While the effects of ceramide on cell death and therapeutic efficacy are well established, emerging evidence indicates that ceramide turnover to downstream sphingolipids, such as ceramide trihexosides, plays a significant role .
Wirkmechanismus
Target of Action
Ceramide trihexosides, also known as globotriaosylceramides (Gb3), are a type of globoside . They are formed by the alpha linkage of galactose to lactosylceramide, catalyzed by the enzyme A4GALT . The primary targets of ceramide trihexosides are the cells where they play a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation .
Mode of Action
Ceramide trihexosides interact with their targets by being involved in the regulation of cell growth and death . For instance, they can inhibit the activity of neuraminidase 3 (NEU3), an enzyme that catalyzes the conversion of GM3 into ceramide trihexosides (Gb3). This inhibition reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to chemotherapy .
Biochemical Pathways
Ceramide trihexosides are part of the sphingolipid metabolic pathway . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate . Ceramides and dihydroceramides, which are also part of this pathway, play pivotal roles in regulating cellular metabolism .
Pharmacokinetics
It is known that defects in the enzyme alpha-galactosidase can lead to the buildup of globotriaosylceramide, causing fabry’s disease . This suggests that the enzyme alpha-galactosidase plays a crucial role in the metabolism of ceramide trihexosides.
Result of Action
The accumulation of ceramide trihexosides can have significant effects at the molecular and cellular levels. For instance, in the case of Fabry’s disease, the buildup of globotriaosylceramide can lead to a range of symptoms, including pain, kidney dysfunction, and heart disease . On the other hand, the inhibition of ceramide trihexosides can improve the sensitivity of drug-resistant cells to chemotherapy .
Action Environment
The action, efficacy, and stability of ceramide trihexosides can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as alpha-galactosidase and NEU3, can affect the metabolism of ceramide trihexosides . Additionally, the cellular environment, including the presence of other bioactive molecules and the overall health of the cell, can also influence the action of ceramide trihexosides.
Safety and Hazards
The Cosmetic Ingredient Review (CIR) Expert Panel reviewed the safety of ceramides, which function in cosmetics primarily as hair conditioning agents and skin conditioning agents-miscellaneous . The Panel concluded that ceramides were safe in cosmetics in the present practices of use and concentration described in this safety assessment .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceramide trihexosides involves the condensation of a ceramide with two molecules of glucose followed by the addition of a galactose molecule. The synthesis can be achieved using chemical or enzymatic methods.", "Starting Materials": [ "Ceramide", "Glucose", "Galactose" ], "Reaction": [ "Step 1: Activation of ceramide with a suitable activating agent such as N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvent.", "Step 2: Addition of two molecules of glucose to the activated ceramide in the presence of a Lewis acid catalyst such as boron trifluoride etherate.", "Step 3: Addition of galactose to the intermediate product from step 2 in the presence of a suitable glycosyltransferase enzyme such as lactose synthase.", "Step 4: Purification of the product using column chromatography or other suitable methods." ] } | |
CAS-Nummer |
71965-57-6 |
Produktname |
Ceramide trihexosides |
Molekularformel |
C60H113NO18 |
Molekulargewicht |
1137 (tetracosanoyl) |
Aussehen |
Unit:10 mgSolvent:nonePurity:98+%Physical solid |
Synonyme |
CTH; Gb3; Globotriaosylceramide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








